molecular formula C18H24N2O2 B5059947 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No. B5059947
M. Wt: 300.4 g/mol
InChI Key: WKGDAQIYJHULSR-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide, also known as CXE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is believed to exert its effects by binding to specific sites on ion channels and receptors in the brain, altering their activity and ultimately affecting neuronal signaling. The compound has been shown to modulate the activity of both excitatory and inhibitory neurotransmitters, suggesting a broad range of potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide can modulate the activity of various ion channels and receptors in the brain, leading to changes in neuronal signaling and ultimately affecting behavior and cognitive function. The compound has been shown to increase the release of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is its ability to modulate the activity of various ion channels and receptors in the brain, making it a potentially useful tool for studying neuronal signaling and behavior. However, the compound's complex mechanism of action and potential side effects make it challenging to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide. One area of interest is the development of novel therapeutic agents based on the compound's ability to modulate neuronal signaling. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, which could inform the development of safer and more effective drugs. Finally, researchers could investigate the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide as a tool for studying the brain and its functions, which could lead to new insights into neurological disorders.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide involves the reaction of 2,3-dimethylbenzaldehyde with cyclohexenylmethylamine in the presence of a reducing agent and a catalyst. The resulting product is N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers have investigated the compound's ability to modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of novel therapeutic agents for the treatment of neurological disorders.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-7-6-10-16(14(13)2)20-18(22)17(21)19-12-11-15-8-4-3-5-9-15/h6-8,10H,3-5,9,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGDAQIYJHULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

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